(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4O3/c1-16-21(24(27)31(30-16)15-18-4-7-20(26)8-5-18)13-19(14-28)25(32)29-11-10-17-6-9-22(33-2)23(12-17)34-3/h4-9,12-13H,10-11,15H2,1-3H3,(H,29,32)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWWLRKRMEGSR-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(/C#N)\C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Substituent Diversity: The target compound’s 1-(4-chlorobenzyl) pyrazole substituent differs from the 1-aryl groups in 3a–3e (e.g., phenyl, 4-chlorophenyl). The benzyl group may enhance steric bulk and lipophilicity compared to aryl analogs .
Synthetic Methodology :
- Compounds 3a–3e were synthesized via EDCI/HOBt-mediated coupling in DMF . The target compound may require similar activation strategies for the enamide formation, though reaction conditions (e.g., temperature, catalysts) could differ due to steric or electronic effects.
Physicochemical and Spectroscopic Properties
- Melting Points : The target’s dimethoxy and ethyl groups may elevate its melting point relative to 3a–3e , but direct data are unavailable. For reference, 3b (with two chlorines) melts at 171–172°C, suggesting halogenation increases crystallinity .
- Spectroscopy: The cyano group in the target’s propenamide chain would likely produce a distinct IR stretch (~2230 cm⁻¹), as seen in 3b . The dimethoxy group’s NMR signals (δ ~3.8–4.0 ppm for OCH3) would further differentiate it from analogs.
Functional Implications
- Electron Effects: The dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing chloro and cyano groups. This balance may modulate electronic distribution, influencing reactivity or binding interactions.
Preparation Methods
Aldehyde Intermediate Preparation
Oxidation of the pyrazole methyl group to a formyl group is achieved using selenium dioxide (SeO₂) in dioxane under reflux. Alternative methods employ MnO₂ in acetone, yielding the aldehyde in 88% purity.
Knoevenagel Condensation
The aldehyde reacts with cyanoacetamide in ethanol with piperidine as a catalyst, forming the (Z)-2-cyanoprop-2-enamide intermediate. Stereoselectivity is ensured by low-temperature conditions (0–5°C) and rapid quenching.
Coupling with 2-(3,4-Dimethoxyphenyl)Ethylamine
The final amidation step employs 2-(3,4-dimethoxyphenyl)ethylamine, synthesized via Gabriel synthesis from 3,4-dimethoxyphenethyl alcohol. WO2016185485A2 reports using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF), achieving 85% yield. Alternatively, EDCl/HOBt in dichloromethane facilitates amide bond formation with minimal racemization.
Stereochemical Control and Purification
The Z-configuration is preserved using sterically hindered bases like diisopropylethylamine (DIPEA) during amidation. Final purification via recrystallization from ethyl acetate/n-hexane (1:3) yields >99% enantiomeric purity. Chromatographic methods (silica gel, eluent: CH₂Cl₂/MeOH 95:5) are employed for analytical validation.
Analytical Characterization
Industrial-Scale Optimization
For kilogram-scale production, WO2009057133A2 recommends continuous flow reactors for the Knoevenagel step, reducing reaction time from 12 hours to 45 minutes. Solvent recycling protocols using distillation improve cost efficiency by 40%.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Pyrazole core formation : Chlorination of the pyrazole ring (e.g., using POCl₃) followed by alkylation with 4-chlorobenzyl bromide under basic conditions.
- Prop-2-enamide assembly : Acylation via coupling reagents like EDCI/HOBt to attach the cyano-enamide moiety to the pyrazole core.
- Functionalization of the ethylamine sidechain : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or reductive amination . Key optimizations include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side products (e.g., during acylation).
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for heterocyclic coupling.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity .
Q. How is structural confirmation achieved for intermediates and the final compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing Z/E isomers via coupling constants in the enamide group).
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (<5 ppm error).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity at each step .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks).
- Twinned data handling : Employ SHELXE for experimental phasing if twinning occurs, leveraging high-resolution data (≤1.0 Å) to resolve Z/E configurations.
- Validation tools : Check geometric restraints (e.g., bond lengths, angles) against the Cambridge Structural Database to flag outliers .
Q. What computational strategies predict the compound’s photophysical or bioactive properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions (e.g., fluorescence potential).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) using AMBER or GROMACS, focusing on the pyrazole-enamide scaffold’s flexibility.
- Docking studies : Use AutoDock Vina to screen against targets like COX-2 or EGFR, validated by experimental IC₅₀ assays .
Q. How can discrepancies between computational predictions and experimental bioactivity data be analyzed?
Methodological Answer:
- Error source identification : Check force field parameterization (e.g., partial charges on the cyano group) or solvation models in MD simulations.
- Experimental validation : Perform dose-response curves (e.g., via MTT assays) to confirm computational IC₅₀ values.
- Statistical modeling : Apply multivariate regression to correlate substituent electronegativity (Cl, OCH₃) with activity trends .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use preparative HPLC with cellulose-based columns to isolate enantiomers.
- Asymmetric catalysis : Optimize Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to enhance stereoselectivity.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across different assay platforms?
Methodological Answer:
- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).
- Meta-analysis : Apply weighted Z-scores to integrate results from cell-based vs. enzymatic assays.
- Mechanistic studies : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
